

VBIT-12 in Inflammatory Bowel Disease: Application Notes and Protocols

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Compound of Interest		
Compound Name:	VBIT-12	
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Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Recent research has identified mitochondrial dysfunction as a key contributor to IBD pathogenesis. The voltage-dependent anion channel 1 (VDAC1), a crucial protein in the outer mitochondrial membrane, is overexpressed in the colon of IBD patients and in preclinical models of the disease. VDAC1 plays a pivotal role in regulating metabolism, apoptosis, and inflammation. Its oligomerization is a key step in the mitochondrial-mediated apoptotic pathway and the activation of the NLRP3 inflammasome, a critical component of the innate immune response.

VBIT-12 is a novel small molecule that specifically interacts with VDAC1, preventing its oligomerization.[1][2] This inhibitory action has been shown to ameliorate the pathological features of IBD in preclinical studies by suppressing apoptosis, reducing inflammation, and inhibiting inflammasome activation.[1][3] These application notes provide a comprehensive overview of the effects of **VBIT-12** in IBD models, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Mechanism of Action

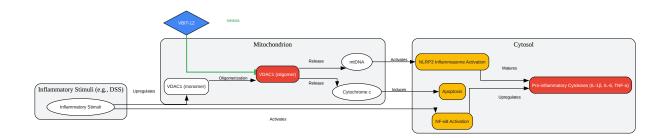
VBIT-12 exerts its therapeutic effects in IBD by targeting VDAC1, a central regulator of mitochondrial function and cell death pathways. In the inflamed gut, overexpression of VDAC1



leads to its increased oligomerization, forming larger pores in the outer mitochondrial membrane. This facilitates the release of pro-apoptotic factors like cytochrome c and mitochondrial DNA (mtDNA) into the cytosol.[1][4]

VBIT-12 directly binds to VDAC1, inhibiting this oligomerization process.[1][2] This action blocks the mitochondrial-mediated apoptotic cascade, reducing epithelial cell death and preserving the integrity of the intestinal barrier. Furthermore, by preventing mtDNA release, VBIT-12 inhibits the activation of the cGAS-STING pathway and the subsequent activation of the NLRP3 inflammasome.[1][4] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[1][3] VBIT-12 also suppresses the activation of NF-κB, a key transcription factor that drives the expression of numerous pro-inflammatory genes, including NLRP3 and pro-IL-1β.[1]

VBIT-12 Signaling Pathway in IBD



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Caption: VBIT-12 mechanism of action in IBD.



Quantitative Data Summary

The efficacy of **VBIT-12** in a preclinical model of dextran sulfate sodium (DSS)-induced colitis in mice is summarized below.

Table 1: In Vivo Efficacy of VBIT-12 in DSS-Induced

Colitis in Mice

Parameter	Control	DSS-Treated	DSS + VBIT-12
Disease Activity Index (DAI) Score (Day 8)	0	3.5 ± 0.4	1.2 ± 0.3
Body Weight Change (%)	+2.5 ± 1.0	-15.8 ± 2.1	-4.5 ± 1.5
Colon Length (cm)	8.2 ± 0.3	5.1 ± 0.4	7.1 ± 0.5
Myeloperoxidase (MPO) Activity (U/g tissue)	1.5 ± 0.3	12.8 ± 1.5	4.2 ± 0.8
Histological Score	0.5 ± 0.2	8.5 ± 1.1	2.5 ± 0.6***

^{*}Data are presented

DSS-Treated group.

Data extracted and

compiled from figures

in Verma et al., Mol

Ther, 2022.[1]

Table 2: Effect of VBIT-12 on Pro-inflammatory Markers in Colon Tissue of DSS-Treated Mice

as mean \pm SEM. **p <

^{0.001} compared to



Marker	Control	DSS-Treated	DSS + VBIT-12
NF-κB p65 (relative expression)	1.0 ± 0.2	5.8 ± 0.7	1.8 ± 0.4
TNF-α (pg/mg protein)	25 ± 5	150 ± 18	55 ± 10
IL-1β (pg/mg protein)	15 ± 4	95 ± 12	30 ± 7
IL-6 (pg/mg protein)	30 ± 6	210 ± 25	70 ± 15
Serum mtDNA (relative levels)	1.0 ± 0.1	5.5 ± 0.6	1.5 ± 0.3***

^{*}Data are presented

as mean ± SEM. **p <

0.001 compared to

DSS-Treated group.

Data extracted and

compiled from figures

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Ther, 2022.[1]

Experimental Protocols

Protocol 1: Induction of DSS-Induced Colitis and VBIT-12 Treatment in Mice

This protocol describes the induction of acute colitis in mice using DSS and the administration of **VBIT-12** for therapeutic evaluation.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
- VBIT-12
- Sterile phosphate-buffered saline (PBS)



- Vehicle for **VBIT-12** (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Animal balance
- Gavage needles

Procedure:

- Acclimatize mice for at least one week before the start of the experiment.
- Record the initial body weight of each mouse.
- Prepare a 2.5% (w/v) DSS solution in autoclaved drinking water.
- Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days. Control mice receive regular autoclaved drinking water.
- Prepare VBIT-12 solution in the vehicle at the desired concentration (e.g., 20 mg/kg body weight).
- Starting from day 2 of DSS administration, administer **VBIT-12** or vehicle to the respective groups of mice via intraperitoneal (i.p.) injection once daily for 6 consecutive days.
- Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
- On day 8, euthanize the mice by an approved method.
- Carefully dissect the entire colon from the cecum to the anus.
- Measure the length of the colon.
- Collect colon tissue samples for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurements.

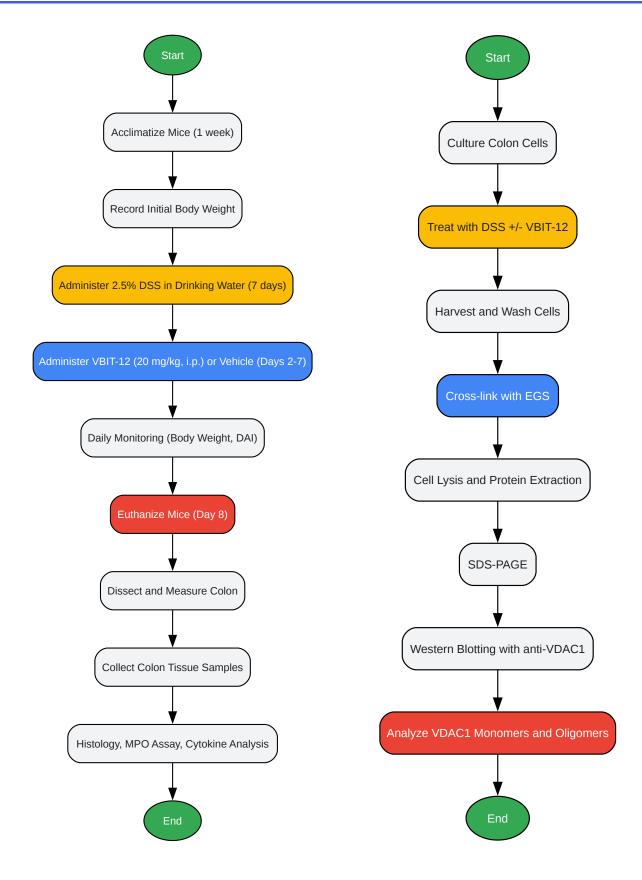
Disease Activity Index (DAI) Scoring: The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.



Score	Weight Loss (%)	Stool Consistency	Rectal Bleeding
0	None	Normal	None
1	1-5	Soft but formed	Hemoccult positive
2	5-10	Soft	Visible blood in stool
3	10-15	Diarrhea	Rectal bleeding
4	>15	-	Gross bleeding

Experimental Workflow for In Vivo Study





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